2-Chloro-2-désoxy-D-glucose

Vue d'ensemble

Description

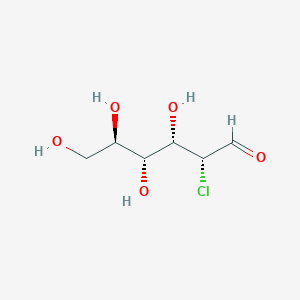

Le 2-Chloro-2-désoxy-D-glucose est un composé chimique de formule moléculaire C6H11ClO5 et d'une masse moléculaire de 198,60 g/mol . Il se présente sous la forme d'une poudre cristalline blanche soluble dans l'eau et légèrement soluble dans l'acétone . Ce composé est connu pour sa forte toxicité vis-à-vis du glucose et sa capacité à interférer avec le métabolisme cellulaire du glucose .

Applications De Recherche Scientifique

Le 2-Chloro-2-désoxy-D-glucose possède plusieurs applications en recherche scientifique. Il est utilisé comme inhibiteur du transport du glucose pour étudier le métabolisme cellulaire du glucose . En oncologie, il est utilisé pour étudier le métabolisme des cellules tumorales, car les cellules tumorales ont une demande en glucose plus élevée que les cellules normales . En outre, il est utilisé dans le développement de stratégies anti-cancéreuses impliquant la radio- et la chimio-sensibilisation et le stress oxydatif . Il a également été étudié pour son utilisation potentielle dans le traitement du COVID-19 en inhibant la glycolyse et en réduisant la réplication virale .

5. Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à imiter le glucose et à inhiber la glycolyse. Une fois à l'intérieur de la cellule, il est phosphorylé par l'hexokinase pour former du 2-désoxy-D-glucose-6-phosphate, qui ne peut pas être métabolisé davantage par la phosphoglucose isomérase . Cela conduit à l'accumulation de 2-désoxy-D-glucose-6-phosphate, inhibant la glycolyse et induisant la mort cellulaire . Il affecte également la fonction de l'hexokinase et de la glucose-6-phosphate isomérase, perturbant davantage le métabolisme cellulaire .

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-2-deoxy-D-glucose (2-CIDG) is the enzyme hexokinase , which plays a crucial role in the glycolysis pathway . Hexokinase catalyzes the first step in glycolysis, converting glucose to glucose-6-phosphate .

Mode of Action

2-CIDG acts as a glucose mimic and is taken up by cells in a similar manner to glucose . Once inside the cell, it is phosphorylated by hexokinase to form 2-Chloro-2-deoxy-D-glucose-6-phosphate . Unlike glucose-6-phosphate, this compound cannot be further metabolized by phosphoglucose isomerase . This leads to an accumulation of 2-CIDG-6P inside the cell, which inhibits the function of hexokinase and glucose-6-phosphate isomerase, thereby disrupting the glycolysis pathway .

Biochemical Pathways

The main biochemical pathway affected by 2-CIDG is glycolysis . By inhibiting hexokinase and glucose-6-phosphate isomerase, 2-CIDG disrupts the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This leads to a decrease in the production of ATP, which is essential for many cellular processes .

Pharmacokinetics

It is known that 2-cidg is soluble in water and acetone , suggesting that it could be readily absorbed and distributed in the body. The compound is also hygroscopic and air-sensitive , which may affect its stability and bioavailability.

Result of Action

The primary result of 2-CIDG’s action is the disruption of energy production in cells due to the inhibition of glycolysis . This can lead to cell death, particularly in cells that rely heavily on glycolysis for energy, such as cancer cells . Additionally, 2-CIDG has been found to effectively reduce the replication of SARS-CoV-2 in human cells .

Action Environment

The action of 2-CIDG can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature means that it can absorb moisture from the environment, which could potentially affect its stability and efficacy . Furthermore, the compound’s effectiveness may be influenced by the glucose levels in the environment, as 2-CIDG acts as a glucose mimic .

Analyse Biochimique

Biochemical Properties

2-Chloro-2-deoxy-D-glucose plays a significant role in biochemical reactions by mimicking glucose. It is phosphorylated by hexokinase to form 2-chloro-2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized by phosphoglucose isomerase. This inhibition disrupts glycolysis and leads to a depletion of cellular ATP . The compound interacts with enzymes such as hexokinase and phosphoglucose isomerase, and proteins involved in glucose transport, such as glucose transporters (GLUTs) .

Cellular Effects

2-Chloro-2-deoxy-D-glucose affects various cell types by inhibiting glycolysis, leading to reduced ATP production and increased oxidative stress . This compound has been shown to induce apoptosis in cancer cells by interfering with glucose metabolism and inhibiting N-linked glycosylation . It also impacts cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, and alters gene expression related to cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-Chloro-2-deoxy-D-glucose exerts its effects by being phosphorylated to 2-chloro-2-deoxy-D-glucose-6-phosphate, which accumulates in cells and inhibits hexokinase and phosphoglucose isomerase . This inhibition leads to a blockade of glycolysis, resulting in energy deprivation and cell death. Additionally, the compound induces endoplasmic reticulum stress and autophagy, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-2-deoxy-D-glucose change over time. Initially, it causes a rapid decrease in ATP levels and an increase in oxidative stress . Over prolonged exposure, cells may develop resistance mechanisms, such as upregulation of alternative metabolic pathways . The compound is relatively stable under laboratory conditions but can degrade over time, affecting its efficacy .

Dosage Effects in Animal Models

The effects of 2-Chloro-2-deoxy-D-glucose vary with different dosages in animal models. At low doses, it can inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as prolonged Q-T intervals and cardiac toxicity . The therapeutic window for this compound is narrow, requiring careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

2-Chloro-2-deoxy-D-glucose is involved in metabolic pathways related to glucose metabolism. It is phosphorylated by hexokinase but cannot be further metabolized, leading to the accumulation of 2-chloro-2-deoxy-D-glucose-6-phosphate . This accumulation inhibits glycolysis and affects metabolic flux, reducing the levels of downstream metabolites .

Transport and Distribution

Within cells, 2-Chloro-2-deoxy-D-glucose is transported by glucose transporters (GLUTs) and distributed throughout the cytoplasm . Its phosphorylated form, 2-chloro-2-deoxy-D-glucose-6-phosphate, is trapped inside cells due to its inability to cross the cell membrane . This trapping mechanism is crucial for its function as a glycolysis inhibitor and diagnostic tool in PET imaging .

Subcellular Localization

2-Chloro-2-deoxy-D-glucose is primarily localized in the cytoplasm, where it exerts its inhibitory effects on glycolysis . It does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cytoplasmic enzymes involved in glucose metabolism .

Méthodes De Préparation

Le 2-Chloro-2-désoxy-D-glucose peut être synthétisé selon différentes méthodes. Une méthode courante implique l'utilisation de 3,4,5-tri-O-acétyl D-glucal ou de 3,4,5-tri-hydroxy-glucal comme matières premières. Ces dernières sont placées dans un solvant avec un acide solide, agitées et mises à réagir à une température spécifique. Après la réaction, l'acide solide est éliminé et le produit est purifié par recristallisation . Une autre méthode implique une O-glycosylation médiée par un halogène de D-glucal par du brome dans le méthanol, suivie d'une élimination réductrice du groupe halo et d'une hydrolyse du groupe méthoxy par du zinc dans du phosphate dihydrogène de sodium aqueux saturé .

Analyse Des Réactions Chimiques

Le 2-Chloro-2-désoxy-D-glucose subit diverses réactions chimiques, y compris des réactions de substitution. Il est sensible à l'air et hygroscopique, ce qui signifie qu'il absorbe facilement l'humidité de l'air . Les réactifs couramment utilisés dans ses réactions comprennent le brome, le méthanol et le zinc . Les principaux produits formés à partir de ces réactions comprennent le 2-désoxy-D-glucose et d'autres dérivés .

Comparaison Avec Des Composés Similaires

Le 2-Chloro-2-désoxy-D-glucose est similaire à d'autres analogues du glucose tels que le 2-désoxy-D-glucose et le 2-fluoro-2-désoxy-D-glucose . sa caractéristique unique est la présence d'un atome de chlore en position deux, ce qui renforce sa toxicité vis-à-vis du glucose et sa capacité à interférer avec le métabolisme du glucose . D'autres composés similaires comprennent le D-glucose et le L-fucose .

Activité Biologique

2-Chloro-2-deoxy-D-glucose (ClDG) is a glucose analog with significant biological activity, particularly in the context of cancer research and metabolic studies. This compound has garnered attention due to its ability to inhibit glycolysis and its potential therapeutic applications. This article explores the biological activity of ClDG, supported by case studies, research findings, and data tables.

ClDG functions primarily as a competitive inhibitor of glucose metabolism. Its structure allows it to mimic glucose, facilitating its uptake by cells via glucose transporters (GLUTs). Once inside the cell, ClDG is phosphorylated to form 2-chloro-2-deoxy-D-glucose-6-phosphate (ClDG-6-P), which cannot be further metabolized. This accumulation leads to several downstream effects:

- Inhibition of Glycolysis : ClDG-6-P inhibits key glycolytic enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and energy deprivation in cells .

- Induction of Cell Death : The inhibition of glycolysis triggers apoptosis in cancer cells, particularly under hypoxic conditions where glucose uptake is heightened .

- Alteration of Glycosylation Processes : ClDG interferes with N-linked glycosylation, impacting protein synthesis and triggering endoplasmic reticulum (ER) stress .

Pharmacological Properties

Recent studies have highlighted various pharmacological properties of ClDG:

- Anticancer Activity : ClDG has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and sensitizing cells to other chemotherapeutic agents such as Paclitaxel .

- Potential as an Antiviral Agent : Due to its structural similarity to mannose, ClDG may also serve as an antiviral agent by inhibiting viral replication processes that rely on glycosylation .

- Role in Metabolic Research : ClDG is utilized in metabolic studies to understand glucose metabolism and the effects of glycolytic inhibition on cellular processes .

Case Studies

Several studies have investigated the effects of ClDG in different contexts:

- Study on Glioblastoma Cells : Research demonstrated that treatment with ClDG led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .

- Endothelial Cell Response : Another study reported that ClDG treatment resulted in increased AMP-activated protein kinase (AMPK) activity, indicating a shift towards energy conservation pathways under glucose deprivation conditions .

- Inhibition of DNA Repair Mechanisms : ClDG was shown to inhibit DNA repair processes in cancer cells, which may enhance the efficacy of radiation therapy .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?

A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and 2-chloro-2-deoxy-D-glucose, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.

Q2: Is 2-Chloro-2-deoxy-D-glucose a specific inhibitor of any enzymes?

A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.

Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?

A: 2-Chloro-2-deoxy-D-glucose (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []

Q4: Has 2-Chloro-2-deoxy-D-glucose shown potential against any specific diseases?

A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []

Q5: Are there any known analytical methods for characterizing and quantifying 2-Chloro-2-deoxy-D-glucose?

A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.